molecular formula C8H11NO B13533715 1-Isopropyl-3-oxocyclobutane-1-carbonitrile

1-Isopropyl-3-oxocyclobutane-1-carbonitrile

Cat. No.: B13533715
M. Wt: 137.18 g/mol
InChI Key: BWMJQPLZRIWBDL-UHFFFAOYSA-N
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Description

3-oxo-1-(propan-2-yl)cyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a cyclobutane ring, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-1-(propan-2-yl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-oxo-1-(propan-2-yl)cyclobutane-1-carbonitrile may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-oxo-1-(propan-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

3-oxo-1-(propan-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-oxo-1-(propan-2-yl)cyclobutane-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can act as an electrophile, while the ketone group can participate in nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

    3-oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but with a pyridine ring instead of a propan-2-yl group.

    3-oxo-1-(phenyl)cyclobutane-1-carbonitrile: Contains a phenyl group instead of a propan-2-yl group.

Uniqueness

3-oxo-1-(propan-2-yl)cyclobutane-1-carbonitrile is unique due to its specific combination of functional groups and the presence of a cyclobutane ring

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-oxo-1-propan-2-ylcyclobutane-1-carbonitrile

InChI

InChI=1S/C8H11NO/c1-6(2)8(5-9)3-7(10)4-8/h6H,3-4H2,1-2H3

InChI Key

BWMJQPLZRIWBDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC(=O)C1)C#N

Origin of Product

United States

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